![molecular formula C20H24ClN3O2 B2785712 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea CAS No. 1208766-87-3](/img/structure/B2785712.png)
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has therapeutic potential in a variety of B-cell malignancies and autoimmune diseases.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that is critical for B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK with 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea leads to decreased B-cell receptor signaling, ultimately resulting in apoptosis of malignant B cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has been shown to have potent and selective inhibition of BTK, with an IC50 of 0.85 nM. In preclinical studies, 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has demonstrated efficacy in a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has also shown promise in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea is its potency and selectivity for BTK. This allows for specific inhibition of B-cell receptor signaling without affecting other signaling pathways. However, a limitation of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea. One area of interest is combination therapy with other targeted agents, such as inhibitors of PI3K or CD20. Another potential direction is the development of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea as a treatment for autoimmune diseases, where B-cell receptor signaling plays a role in disease pathogenesis. Additionally, further studies are needed to determine the optimal dosing and schedule of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea in clinical settings.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea involves the reaction of 1-(2-chlorophenyl)-3-(3-aminopropyl)urea with 2-phenylmorpholine in the presence of a palladium catalyst. The reaction yields 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea as a white solid with a purity of >99%.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In these studies, 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and subsequent apoptosis of malignant B cells. 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has also been shown to have immunomodulatory effects, including inhibition of cytokine production and suppression of T-cell activation.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-9-4-5-10-18(17)23-20(25)22-11-6-12-24-13-14-26-19(15-24)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUZPKUSUYIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.